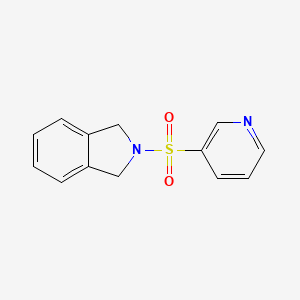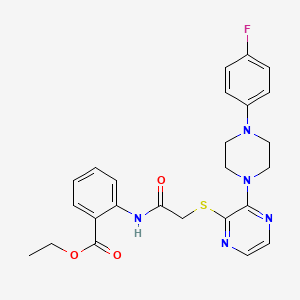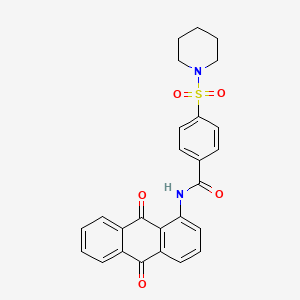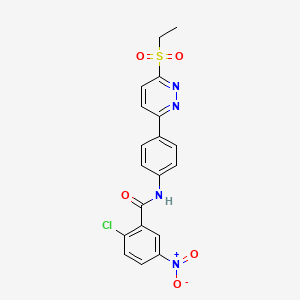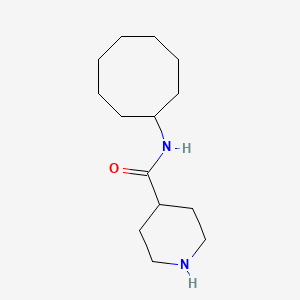
N-cyclooctylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctylpiperidine-4-carboxamide: is a chemical compound with the molecular formula C14H26N2O. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Mechanism of Action
Target of Action
N-cyclooctylpiperidine-4-carboxamide primarily targets the DNA gyrase in certain bacterial species . DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair. It introduces negative supercoiling into DNA, which is crucial for the compact packaging of the DNA molecule within the bacterial cell .
Mode of Action
The compound interacts with the DNA gyrase, inhibiting its function . This interaction disrupts the supercoiling process, leading to the cessation of DNA replication and transcription. As a result, bacterial growth is halted, leading to the death of the bacteria .
Biochemical Pathways
It is known that the compound interferes with the dna supercoiling process, which is a critical step in dna replication and transcription . This disruption affects multiple downstream processes, including protein synthesis and cell division, ultimately leading to bacterial cell death .
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription in bacteria . This disruption halts bacterial growth and leads to cell death . The compound has shown bactericidal activity against certain bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclooctylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyclooctylamine under specific conditions. The process may include steps such as cyclization, hydrogenation, and amination .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: : N-cyclooctylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific properties or functionalities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclooctylpiperidine-4-carboxylic acid, while reduction could produce N-cyclooctylpiperidine .
Scientific Research Applications
Chemistry: : In chemistry, N-cyclooctylpiperidine-4-carboxamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine: : This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is being studied for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine. These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness: This uniqueness makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-cyclooctylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c17-14(12-8-10-15-11-9-12)16-13-6-4-2-1-3-5-7-13/h12-13,15H,1-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHNTRSQZMDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
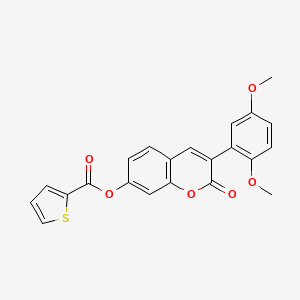

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2844219.png)
![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)
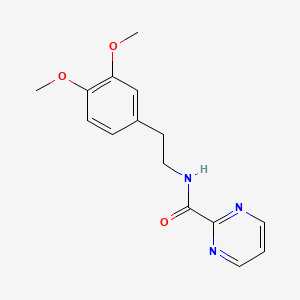
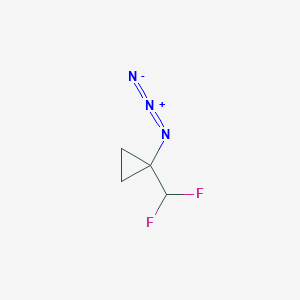
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)


